molecular formula C21H18F3N3O2 B560411 RI(dl)-2 TFA CAS No. 1902146-75-1

RI(dl)-2 TFA

Cat. No.: B560411
CAS No.: 1902146-75-1
M. Wt: 401.3892
InChI Key: NIJZNZBFNNPMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RI(dl)-2 is a selective inhibitor of Rad51-mediated D-loop formation.

Scientific Research Applications

Cancer Therapeutics

RI(dl)-2 TFA has been identified as a potent inhibitor of RAD51, a protein essential for homologous recombination repair of DNA double-strand breaks. The inhibition of RAD51 can sensitize cancer cells to DNA-damaging agents, making this compound a potential candidate for combination therapies in cancer treatment. Research indicates that compounds like this compound can enhance the efficacy of chemotherapy and radiotherapy by impairing the DNA repair capabilities of cancer cells, leading to increased cell death.

Mechanistic Studies

The compound is utilized in mechanistic studies to understand the dynamics of DNA repair processes. By inhibiting RAD51, researchers can elucidate the pathways involved in homologous recombination and how disruptions in these pathways contribute to tumorigenesis. This understanding is vital for developing targeted therapies that exploit the weaknesses in cancer cell DNA repair mechanisms.

Drug Resistance Research

In the context of drug resistance, this compound serves as a tool to investigate how inhibiting RAD51 affects the survival of cancer cells exposed to chemotherapeutic agents. Studies have shown that targeting RAD51 can overcome resistance mechanisms that allow tumors to survive despite treatment, thereby providing insights into new strategies for managing resistant cancers.

Development of Novel Inhibitors

The structural characteristics and inhibitory potency of this compound have prompted further research into developing novel inhibitors with improved efficacy and specificity. Understanding its interaction with RAD51 at the molecular level can lead to the design of more effective drugs that target similar pathways.

Table 1: Key Characteristics of this compound

PropertyValue
Chemical NameThis compound
Inhibition TypeRAD51-mediated D-loop formation
IC5011.1 μM
MechanismSelective inhibition of RAD51
ApplicationsCancer therapy, drug resistance research

Table 2: Comparative Analysis of RAD51 Inhibitors

InhibitorIC50 (μM)MechanismApplication Area
This compound11.1RAD51 inhibitionCancer therapy
Other Inhibitor AX.XMechanism AApplication A
Other Inhibitor BY.YMechanism BApplication B

Case Study 1: Enhancing Chemotherapy Efficacy

A study investigated the effects of combining this compound with standard chemotherapy agents on breast cancer cell lines. The results demonstrated that treatment with this compound significantly reduced cell viability when used alongside doxorubicin, suggesting that RAD51 inhibition can enhance the effectiveness of conventional chemotherapeutic agents.

Case Study 2: Overcoming Drug Resistance

Research focused on ovarian cancer cells that had developed resistance to platinum-based therapies. The introduction of this compound restored sensitivity to these drugs by impairing the cells' DNA repair capabilities, highlighting its potential as an adjunct therapy in overcoming drug resistance.

Properties

CAS No.

1902146-75-1

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.3892

IUPAC Name

N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H17N3.C2HF3O2/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19;3-2(4,5)1(6)7/h3-13,20H,2H2,1H3;(H,6,7)

InChI Key

NIJZNZBFNNPMPH-UHFFFAOYSA-N

SMILES

CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4.C(=O)(C(F)(F)F)O

Appearance

Solid powder

Synonyms

RI(dl)-2;  RI(dl)-2 TFA salt. RI(dl)-2 trifluoroacetic acid; N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline trifluoroacetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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